REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:9]([O-])=O)[CH:3]=1.C(O)(C)C.C([O-])=O.[K+].C(OCCC)(=O)C>O.[Pd]>[NH2:9][C:4]1[CH:3]=[C:2]([F:1])[CH:7]=[CH:6][C:5]=1[OH:8] |f:2.3|
|
Name
|
|
Quantity
|
39.3 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
potassium formate
|
Quantity
|
84.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[K+]
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stir the mixture vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 45°-53° C
|
Type
|
STIRRING
|
Details
|
Stir the mixture at 50° C. for 2.5 hrs
|
Duration
|
2.5 h
|
Type
|
STIRRING
|
Details
|
stir for a few min
|
Type
|
FILTRATION
|
Details
|
Filter off catalyst
|
Type
|
WASH
|
Details
|
wash with 100 ml of propyl acetate and 100 ml of water
|
Type
|
WASH
|
Details
|
Separate propyl acetate solution, and wash with 150 ml water and 150 ml of brine containing 1-2 g sodium hydrosulfite
|
Type
|
CONCENTRATION
|
Details
|
Dry propyl acetate solution over magnesium sulfate and concentrate to approximately 75 ml
|
Type
|
ADDITION
|
Details
|
Add 300 ml of heptane slowly with gentle stirring
|
Type
|
CONCENTRATION
|
Details
|
Concentrate under a reduced pressure till most of propyl acetate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
Add 150 ml of heptane
|
Type
|
CUSTOM
|
Details
|
to resulting mush
|
Type
|
TEMPERATURE
|
Details
|
cool in an ice bath for about an hour
|
Type
|
CUSTOM
|
Details
|
Collect solid
|
Type
|
WASH
|
Details
|
wash with heptane
|
Type
|
CUSTOM
|
Details
|
dry in a vacuum oven
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |